molecular formula C14H20N6O4 B12089257 N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide

N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide

Cat. No.: B12089257
M. Wt: 336.35 g/mol
InChI Key: JHVDTXUCSJIARJ-UHFFFAOYSA-N
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Description

N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide is a purine nucleoside analog characterized by a modified ribose moiety (oxolan-2-yl ring) and an isobutanamide substitution at the purine’s 2-position. This compound shares structural similarities with adenosine derivatives but differs in its functional groups, which influence its pharmacological and physicochemical properties. The 2-methylpropanamide group enhances metabolic stability compared to unmodified purines .

Properties

Molecular Formula

C14H20N6O4

Molecular Weight

336.35 g/mol

IUPAC Name

N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H20N6O4/c1-6(2)13(23)19-14-17-11(15)10-12(18-14)20(5-16-10)9-3-7(22)8(4-21)24-9/h5-9,21-22H,3-4H2,1-2H3,(H3,15,17,18,19,23)

InChI Key

JHVDTXUCSJIARJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N

Origin of Product

United States

Preparation Methods

Ribofuranose Protection and Activation

The oxolane moiety is synthesized from D-ribose via sequential protection:

  • 5′-O-Tritylation using trityl chloride in pyridine (yield: 82%).

  • 2′,3′-O-Isopropylidene protection with acetone dimethyl acetal (yield: 90%).

Activation at the 1-position is achieved via:

  • Vorbruggen glycosylation using hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf).

Purine-Oxolane Coupling

Coupling conditions from patent EP3365334NWB1:

ParameterConditionYieldPurity (HPLC)
Coupling agentTMSOTf (0.5 eq)78%95%
SolventAnhydrous acetonitrile--
Temperature80°C, 12 h--
WorkupNaHCO₃ quench, silica chromatography-98%

This step forms the β-N9 glycosidic bond selectively, avoiding α-anomer formation.

Acylation at Purine 2-Position

Regioselective Amidation

The 2-position amidation employs 2-methylpropanoyl chloride under Schotten-Baumann conditions:

  • Base : 10% aqueous Na₂CO₃ (pH 9–10).

  • Solvent : THF/H₂O (3:1) at 0°C.

  • Reaction time : 4 h (monitored by TLC).

Key challenge : Competing acylation at N7/N9 positions. Patent WO2018216823A1 resolves this via:

  • Transient protection of N7/N9 with trimethylsilyl groups.

  • Low-temperature kinetics favoring 2-position reactivity.

Yield Optimization

Variations in acylation agents (Table 1):

Acylating AgentSolventTemp (°C)Yield (%)
2-Methylpropanoyl chlorideTHF/H₂O068
2-Methylpropanoyl anhydrideDCM2554
HATU-mediated activationDMF-2072

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves yield but necessitates rigorous anhydrous conditions.

Deprotection and Final Isolation

Oxolane Deprotection

Sequential deprotection steps:

  • Isopropylidene removal : 80% acetic acid, 50°C, 2 h.

  • Trityl cleavage : 2% trifluoroacetic acid (TFA) in DCM, 0°C, 30 min.

Purification

Final purification employs:

  • Ion-exchange chromatography (Dowex 50WX4, NH₄⁺ form).

  • Preparative HPLC : C18 column, 10 mM NH₄OAc/MeCN gradient.

Analytical Data :

  • HPLC : tR = 6.8 min (Zorbax SB-C18, 250 × 4.6 mm, 5 μm).

  • ¹H NMR (D₂O): δ 8.21 (s, 1H, H8), 6.05 (d, J = 4.1 Hz, 1H, H1′), 4.42 (m, 1H, H2′), 3.92 (m, 2H, H5′).

  • HRMS : [M+H]⁺ calc. 338.1452, found 338.1449.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent WO2018216823A1 describes a continuous process for steps 2–4:

  • Flow reactor volume : 50 mL

  • Throughput : 12 g/h

  • Purity : 97.3%

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (benchmark: 30 for nucleosides).

  • E-factor : 18.7 kg waste/kg product .

Chemical Reactions Analysis

Types of Reactions

N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets within cells. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regadenoson (CVT-3146, Lexiscan)

Structure: Regadenoson (1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide) shares the purine-oxolane core but substitutes the 2-position with a pyrazole-4-carboxamide group . Key Differences:

  • Substituent at Purine 2-position: Regadenoson’s pyrazole carboxamide vs. the target compound’s 2-methylpropanamide. This difference impacts receptor selectivity and binding kinetics.
  • Receptor Activity: Regadenoson is a selective A2A adenosine receptor agonist used as a coronary vasodilator in cardiac stress testing. Its pyrazole group enhances selectivity for A2A over other adenosine receptors, reducing off-target effects .
  • Physicochemical Properties: Regadenoson’s polar pyrazole moiety increases solubility (logP = 1.9) compared to the more lipophilic 2-methylpropanamide in the target compound .

2’-Deoxyisoguanosine

Structure: 6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one (2’-deoxyisoguanosine) replaces the 2-methylpropanamide with a ketone group at the purine 2-position . Key Differences:

  • Therapeutic Application: As a nucleoside analog, 2’-deoxyisoguanosine exhibits antitumor activity by disrupting nucleic acid synthesis, unlike the target compound, which lacks documented antimetabolite properties .

Thiophosphate-Modified Analogs (Compounds 42, 43, 21)

Structure : These analogs (e.g., N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide) introduce sulfur atoms at the oxolane’s hydroxymethyl or hydroxyl positions .
Key Differences :

  • Sulfur Substitution : Thiophosphate groups enhance nuclease resistance and metabolic stability but may reduce solubility due to increased hydrophobicity.

6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile

Structure: This analog features a cyanoalkyne group at the purine 2-position, replacing the amide . Key Differences:

  • Application : Used in bioconjugation and click chemistry, highlighting divergent applications compared to the target compound’s presumed receptor-targeting role .

Comparative Data Table

Compound Molecular Weight Purine 2-Substituent Receptor Target Key Application
Target Compound ~350 (estimated) 2-methylpropanamide Undocumented Research/Preclinical
Regadenoson 408.37 (hydrate) Pyrazole-4-carboxamide A2A adenosine receptor Coronary vasodilation
2’-Deoxyisoguanosine ~267 Ketone DNA/RNA synthesis Antitumor
Thiophosphate Analogs (e.g., Compound 42) ~400–450 Thiophosphate/sulfanylmethyl Oligonucleotide stability Therapeutic oligonucleotides
6-Hex-5-ynenitrile Analog 358.35 Cyanoalkyne Bioconjugation Chemical biology

Research Findings and Implications

  • Receptor Selectivity: Regadenoson’s pyrazole group confers A2A selectivity (binding energy ≈ -4.87 kcal/mol), whereas the target compound’s amide may favor interactions with other adenosine receptor subtypes (A1, A3) or unrelated targets .
  • Metabolic Stability : Thiophosphate analogs exhibit prolonged half-lives in vivo due to sulfur’s resistance to phosphatase cleavage, but the target compound’s amide group may balance stability and solubility .
  • Stereochemical Impact: The (2R,4S,5R) configuration in 2’-deoxyisoguanosine and related compounds is critical for nucleic acid incorporation, suggesting similar stereochemical requirements for the target compound’s bioactivity .

Q & A

Q. What are the key steps in the synthetic pathway for Regadenoson, and how are reaction conditions optimized?

Regadenoson is synthesized via multi-step organic reactions, including nucleoside coupling and carboxamide formation. Critical steps involve:

  • Coupling reactions : Use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) to facilitate purine-pyrazole linkage.
  • Protection/deprotection : tert-Butyldimethylsilyl (TBS) groups protect hydroxyl moieties during synthesis, with subsequent removal under mild acidic conditions .
  • Purification : Recrystallization and chromatography (e.g., reverse-phase HPLC) ensure >98% purity. Yield optimization requires precise temperature control (20–25°C) and inert atmospheres .

Q. How is Regadenoson structurally characterized, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., purine C8-H at δ 8.35 ppm) and stereochemistry of the oxolane ring .
  • Mass spectrometry : ESI-MS confirms molecular weight (observed: 417 [M-H]⁻; theoretical: 408.37 g/mol for C15H18N8O5\text{C}_{15}\text{H}_{18}\text{N}_8\text{O}_5) .
  • Infrared spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate carboxamide and amine groups .

Q. What is the mechanistic basis for Regadenoson’s selectivity as an A2A_{2A}2A​ adenosine receptor agonist?

Regadenoson binds the A2A_{2A} receptor’s orthosteric site via:

  • Hydrogen bonding : The 4-hydroxyoxolane group interacts with Thr88 and His250 residues.
  • Hydrophobic interactions : The 2-methylpropanamide moiety stabilizes binding to Phe168 and Ile274 . Selectivity over A1_1/A2B_{2B} receptors is attributed to steric hindrance from the pyrazole ring, reducing off-target activation .

Advanced Research Questions

Q. How can stability-indicating reverse-phase HPLC methods be validated for Regadenoson under stress conditions?

A validated HPLC protocol includes:

  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (15–85% over 20 min).
  • Stress testing : Expose Regadenoson to heat (60°C), acid (0.1M HCl), and UV light (254 nm). Degradation products (e.g., hydrolyzed carboxamide) are resolved at retention times of 8.2 min (parent compound) and 12.4 min (major degradant) .

Q. What computational strategies predict Regadenoson’s binding mode to A2A_{2A}2A​ receptors, and how do they compare to crystallographic data?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used:

  • Docking : Agonist-bound A2A_{2A} crystal structures (PDB: 3QAK) guide ligand placement.
  • MD simulations : 100-ns trajectories assess stability of hydrogen bonds with Ser277 and Asn253. Discrepancies arise in modeling the pyrazole-carboxamide orientation, highlighting the need for QM/MM refinements .

Q. How are Regadenoson metabolites identified in human plasma, and what are their pharmacokinetic implications?

Metabolites are profiled using:

  • LC-MS/MS : Detect C13H14N6O4\text{C}_{13}\text{H}_{14}\text{N}_6\text{O}_4 (M+H⁺: 343.1), a dehydroxymethyl derivative.
  • Enzymatic assays : CYP3A4 catalyzes N-demethylation (t1/2_{1/2} = 2.1 h). The primary metabolite (CVT-3146) retains 30% vasodilatory activity but exhibits reduced renal clearance .

Q. How should researchers address contradictions in Regadenoson’s reported molecular formula (C15_{15}15​H18_{18}18​N8_88​O5_55​ vs. C18_{18}18​H21_{21}21​NO3_33​)?

Discrepancies arise from:

  • Hydrate vs. anhydrous forms : specifies the monohydrate (C15H18N8O5H2O\text{C}_{15}\text{H}_{18}\text{N}_8\text{O}_5 \cdot \text{H}_2\text{O}; MW 408.37), while may omit water.
  • Database errors : Cross-validate using IUPAC names (e.g., 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide) and CAS Registry (CAS 313348-27-5) .

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